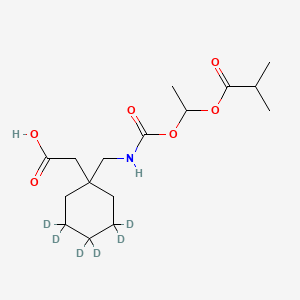
Gabapentin enacarbil-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gabapentin enacarbil-d6 is a deuterated form of gabapentin enacarbil, an extended-release prodrug of gabapentin. Gabapentin enacarbil is primarily used for the treatment of moderate to severe primary restless legs syndrome and postherpetic neuralgia. The deuterated version, this compound, incorporates deuterium atoms, which can enhance the metabolic stability and pharmacokinetic properties of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Gabapentin enacarbil-d6 is synthesized through a series of chemical reactions involving the incorporation of deuterium atoms. The synthesis typically starts with the preparation of 1-haloalkyl carbamate or carbonate intermediates. These intermediates are then coupled with carboxylic acids to form the diacid acetal skeleton, which is a key intermediate in the synthesis of this compound .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of solvents such as acetonitrile, ketones, ethers, esters, and hydrocarbons, along with tertiary amines like N-methylmorpholine and triethylamine .
Análisis De Reacciones Químicas
Types of Reactions: Gabapentin enacarbil-d6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Gabapentin enacarbil-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of deuterium incorporation on chemical stability and reactivity.
Biology: Investigated for its potential effects on biological systems, particularly in relation to its parent compound, gabapentin.
Medicine: Used in clinical research to evaluate its efficacy and safety in treating conditions such as restless legs syndrome and postherpetic neuralgia
Industry: Employed in the development of new pharmaceutical formulations with improved pharmacokinetic properties.
Mecanismo De Acción
Gabapentin enacarbil-d6 exerts its effects through its conversion to gabapentin in the body. The exact mechanism of action of gabapentin is not fully understood, but it is believed to involve the modulation of voltage-dependent calcium channels. Gabapentin binds to the alpha-2-delta subunit of these channels, reducing calcium influx and thereby decreasing the release of excitatory neurotransmitters .
Comparación Con Compuestos Similares
Gabapentin: The parent compound of gabapentin enacarbil-d6, used primarily for epilepsy and neuropathic pain.
Pregabalin: A structural analog of gabapentin, used for similar indications but with different pharmacokinetic properties.
Vigabatrin: Another analog of gamma-aminobutyric acid, used for epilepsy and infantile spasms.
Uniqueness: this compound is unique due to its deuterium incorporation, which can enhance its metabolic stability and prolong its therapeutic effects compared to its non-deuterated counterparts .
Propiedades
Fórmula molecular |
C16H27NO6 |
|---|---|
Peso molecular |
335.42 g/mol |
Nombre IUPAC |
2-[3,3,4,4,5,5-hexadeuterio-1-[[1-(2-methylpropanoyloxy)ethoxycarbonylamino]methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C16H27NO6/c1-11(2)14(20)22-12(3)23-15(21)17-10-16(9-13(18)19)7-5-4-6-8-16/h11-12H,4-10H2,1-3H3,(H,17,21)(H,18,19)/i4D2,5D2,6D2 |
Clave InChI |
TZDUHAJSIBHXDL-KETLRHEYSA-N |
SMILES isomérico |
[2H]C1(CC(CC(C1([2H])[2H])([2H])[2H])(CC(=O)O)CNC(=O)OC(C)OC(=O)C(C)C)[2H] |
SMILES canónico |
CC(C)C(=O)OC(C)OC(=O)NCC1(CCCCC1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]propanoate](/img/structure/B12426522.png)
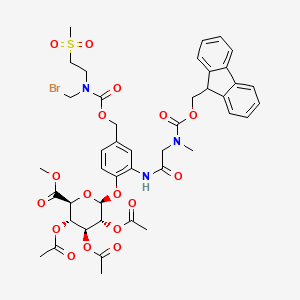
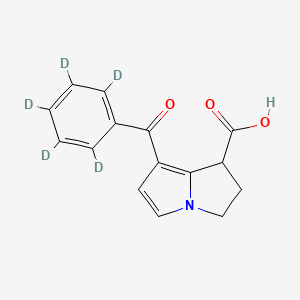
![sodium;[(3R,4R,5R,6S)-6-[[(2S,4S,5R,6S,13R,16S,18R)-4-acetyloxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-16-yl]oxy]-5-[(2R,3S,4R,5R,6S)-5-[(2R,3S,4R,5S)-4-[(2R,3S,5S,6S)-3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-methyl-3-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxyoxan-3-yl] sulfate](/img/structure/B12426543.png)

![N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-[ethyl(propan-2-yl)amino]-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide](/img/structure/B12426555.png)
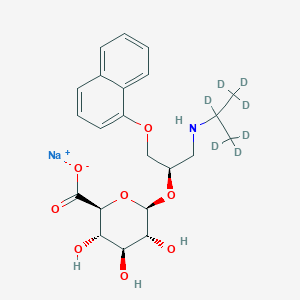
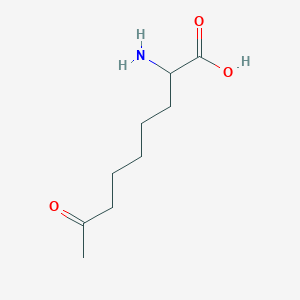
![(2aS,4aS,10S,10aR,13aR)-1,2,2a,3,4,4a,10,10a,11,12,13,13a-Dodecahydro-7,9-dihydroxy-2,2,4a-trimethyl-13-methylene-10-phenylbenzo[b]cyclobuta[5,6]cyclonona[1,2-e]pyran-6,8-dicarboxaldehyde](/img/structure/B12426582.png)
![(2S)-2-[[(2S)-2-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid](/img/structure/B12426587.png)


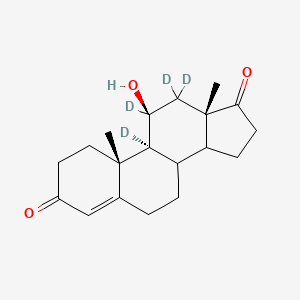
![[2-[[2-(4-Methoxyphenyl)benzotriazol-5-yl]amino]-2-oxoethyl] nitrate](/img/structure/B12426617.png)
